![molecular formula C19H20N2O2 B2384691 N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide CAS No. 954608-36-7](/img/structure/B2384691.png)
N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide
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Overview
Description
“N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide” is an organic compound . It has a molecular formula of C19H20N2O2 and a molecular weight of 308.381.
Molecular Structure Analysis
The molecular structure of a compound can be determined using various techniques such as X-ray diffraction. In the case of “this compound”, the crystal structure has been solved and is available in the Protein Data Bank (PDB ID: 4LGA) .Scientific Research Applications
Synthetic Applications and Methodologies
- A methodology has been developed for the synthesis of isoquinolones from benzamides and alkynes via oxidative ortho C-H activation, using Ag(2)CO(3) as an oxidant and RhCp*Cl(2) as a catalyst. This process allows for the creation of both N-alkyl and N-aryl secondary benzamides as effective substrates, demonstrating the compound's relevance in the synthesis of complex polycyclic amides (Song et al., 2010).
- Research on the regioselectivity of the N-ethylation reaction of N-benzyl-4-oxo-1,4-dihydroquinoline-3-carboxamide highlights its significance in understanding the acid/base behavior and possible reaction paths of 4-oxoquinolines, which are important for their antibacterial and antiviral pharmacological activities (Batalha et al., 2019).
Catalysis and Reaction Mechanisms
- The Ni(II)-catalyzed oxidative coupling between C(sp(2))-H in benzamides and C(sp(3))-H in toluene derivatives demonstrates the broad scope and high functional group compatibility of these reactions, underlining the utility of similar compounds in facilitating complex coupling reactions (Aihara et al., 2014).
Medicinal Chemistry and Biological Activities
- Synthesis and investigation of substituted N-(2,4-Dioxo-1,2,3,4-tetrahydroquinazolinyl)benzamides and related compounds reveal their potential in exhibiting marked sedative action, high anti-inflammatory activity, selective cytotoxic effects, and antimicrobial action. This research underlines the compound's potential in the development of new therapeutic agents (Zablotskaya et al., 2013).
Innovative Approaches in Drug Development
- The development of water-soluble analogues of CB30865, a quinazolin-4-one-based antitumor agent, emphasizes the compound's role in enhancing drug solubility and potency. These analogues have been shown to be significantly more cytotoxic than CB30865, retaining its unique biochemical characteristics (Bavetsias et al., 2002).
Mechanism of Action
Target of Action
The primary target of N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide is the PYR/PYL family of ABA receptors . These receptors play a crucial role in the plant’s response to drought and other abiotic stresses .
Mode of Action
This compound, also known as AM1, binds directly to the PYR/PYL family of ABA receptors . This binding results in the inhibition of type 2C phosphatases (PP2C) and activation of downstream ABA signaling .
Biochemical Pathways
The binding of AM1 to the ABA receptors triggers a cascade of biochemical reactions that ultimately lead to the plant’s response to abiotic stresses . The inhibition of PP2C activates downstream ABA signaling, which in turn activates a gene network that is highly similar to that induced by ABA .
Result of Action
The activation of the ABA signaling pathway by AM1 has several effects at the molecular and cellular level. Treatments with AM1 inhibit seed germination, prevent leaf water loss, and promote drought resistance in plants .
Action Environment
The action of AM1 is influenced by environmental factors such as drought, cold, and soil salinity . These abiotic stresses trigger the ABA signaling pathway, and the presence of AM1 enhances the plant’s ability to resist these stresses .
properties
IUPAC Name |
N-(2-oxo-1-propyl-3,4-dihydroquinolin-6-yl)benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O2/c1-2-12-21-17-10-9-16(13-15(17)8-11-18(21)22)20-19(23)14-6-4-3-5-7-14/h3-7,9-10,13H,2,8,11-12H2,1H3,(H,20,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJZSGTZLSJBXGU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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